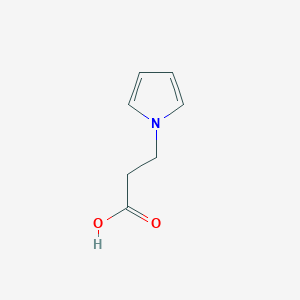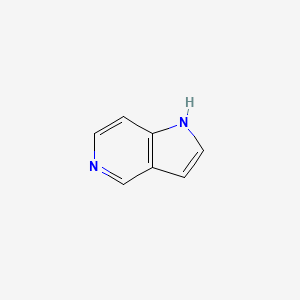
5-氮杂吲哚
概述
描述
5-Azaindole, also known as 5-Azaindole, is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Azaindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaindole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
用于药物应用的合成: 报告了一种使用 [3+2] 双极环加成反应合成 5-氮杂吲哚衍生物的新方法。由于其发散性和成本效益,这种方法因其适用于制药行业的组合应用而受到关注 (Moustafa & Pagenkopf,2010 年)。
慢性疼痛的治疗: 详细介绍了用于治疗慢性疼痛的 5-氮杂吲哚 CB2 激动剂 GSK554418A 的发现。该化合物显示出很高的 CNS 渗透性,并且在急性疼痛和慢性疼痛模型中均有效 (Giblin 等人,2009 年)。
抗分枝杆菌剂: 讨论了作为抗分枝杆菌剂的 1,4-氮杂吲哚的优化,产生了具有强大药代动力学特征的有效且代谢稳定的化合物,证明了在慢性结核病大鼠感染模型中的功效 (Shirude 等人,2014 年)。
金属催化的合成和功能化: 探索了通过涉及金属催化反应的不同方法合成氮杂吲哚,突出了它们具有挑战性的合成和显着的生物活性 (Santos、Mortinho 和 Marques,2018 年)。
肺动脉高压的治疗效果: 研究了氮杂吲哚-1(一种新型 ROCK 抑制剂)在实验性肺动脉高压中的治疗效果,显示血流动力学和右心室肥大有显着改善 (Dahal 等人,2010 年)。
氮杂吲哚治疗剂: 对氮杂吲哚分子在治疗上先进的临床候选药物和临床前药物中的生物活性进行了综述。它总结了各种氮杂吲哚分子的药理学和治疗应用 (Motati、Amaradhi 和 Ganesh,2020 年)。
p21 活化激酶-1 的抑制剂: 制备了一系列含 4-氮杂吲哚的 p21 活化激酶-1 (PAK1) 抑制剂,旨在改善物理化学性质,并显示出增强的渗透性、改善的溶解性和更低的血浆蛋白结合 (Lee 等人,2016 年)。
细胞毒性剂和 Chk1 抑制剂: 讨论了为细胞毒性和 Chk1 抑制特性设计的新型 5-氮杂吲哚并对其进行合成和评估,其中一些化合物在细胞系中显示出显着的细胞毒性 (Lefoix 等人,2008 年)。
通过中间离子恶唑鎓 5-氧化物合成: 描述了 5-氮杂吲哚衍生物的合成,涉及 1,3-偶极环加成反应,表明在复杂分子构建中的潜在应用 (Hershenson,1979 年)。
生物活性剂: 回顾了各种氮杂吲哚类似物的生物活性,重点介绍了它们作为激酶抑制剂、细胞毒性剂和治疗阿尔茨海默病等方面的应用 (Sharma & Anurag,2019 年)。
作用机制
Target of Action
5-Azaindole, a structural isomer of azaindole, is known to be a key pharmacophore in many bioactive compounds . It has been recognized as a privileged structure in biological process modulation, particularly in the field of kinases . Kinases are the primary targets of 5-Azaindole, and they play a crucial role in various biological processes, including cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
5-Azaindole interacts with its targets, primarily kinases, by binding to their ATP active site . This interaction results in the inhibition of kinase activity, thereby modulating the biological processes controlled by these kinases . The exact mode of action can vary depending on the specific kinase target and the structural modifications of the 5-Azaindole molecule.
Biochemical Pathways
The biochemical pathways affected by 5-Azaindole are primarily those regulated by kinases. For instance, the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival, can be modulated by 5-Azaindole-based kinase inhibitors . By inhibiting kinase activity, 5-Azaindole can disrupt these pathways, leading to downstream effects such as the suppression of cell growth and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of 5-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic efficacy . . It’s worth noting that the azaindole core can be used to modulate and finely tune these properties, making it a valuable scaffold in drug design .
Result of Action
The molecular and cellular effects of 5-Azaindole’s action primarily involve the modulation of kinase activity. By inhibiting kinases, 5-Azaindole can suppress cell proliferation, induce apoptosis, and potentially exert anti-cancer effects . These effects can vary depending on the specific kinase target and the cellular context.
Action Environment
The action, efficacy, and stability of 5-Azaindole can be influenced by various environmental factors. For instance, the photodynamics of azaindoles, including 5-Azaindole, have been shown to be influenced by the polarity of the environment . Moreover, the presence of protic media (methanol) can trigger reactive channels (proton transfer) upon electronic excitation, leading to different photodynamical behavior .
安全和危害
未来方向
Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
生化分析
Biochemical Properties
5-Azaindole plays a crucial role in various biochemical reactions, particularly as a kinase inhibitor. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5-Azaindole is with protein kinases, where it binds to the ATP active site, forming hydrogen bonds through the nitrogen of the pyridine and the secondary amine linked to the azaindole scaffold . This interaction inhibits the kinase activity, thereby modulating various cellular signaling pathways. Additionally, 5-Azaindole has been shown to inhibit factor VIIa, an enzyme involved in the coagulation cascade .
Cellular Effects
5-Azaindole exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Azaindole has been found to regulate apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription . By inhibiting specific kinases, 5-Azaindole can alter the phosphorylation status of key signaling molecules, leading to changes in gene expression and cellular behavior.
Molecular Mechanism
The molecular mechanism of 5-Azaindole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 5-Azaindole binds to the ATP active site of protein kinases, forming hydrogen bonds that inhibit kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating various cellular processes. Additionally, 5-Azaindole can influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Azaindole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 5-Azaindole is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-Azaindole can lead to sustained inhibition of kinase activity, resulting in prolonged changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 5-Azaindole vary with different dosages in animal models. At lower doses, 5-Azaindole can effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window of 5-Azaindole is therefore critical in determining its efficacy and safety in preclinical studies.
Metabolic Pathways
5-Azaindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The interaction of 5-Azaindole with metabolic enzymes can also affect its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, 5-Azaindole is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The distribution of 5-Azaindole within different cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression and transcriptional regulation.
Subcellular Localization
The subcellular localization of 5-Azaindole is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals can facilitate the transport of 5-Azaindole to the nucleus, where it can interact with transcription factors and other nuclear proteins. This localization is essential for its role in regulating gene expression and cellular signaling.
属性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSKXJVMVSSSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181563 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-34-1 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
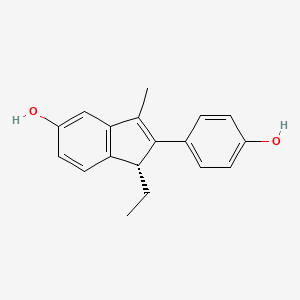


![3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B1197076.png)
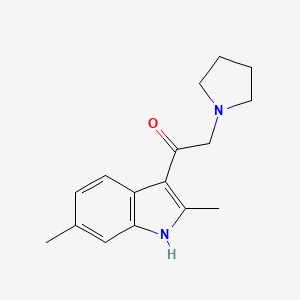
![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)
![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)

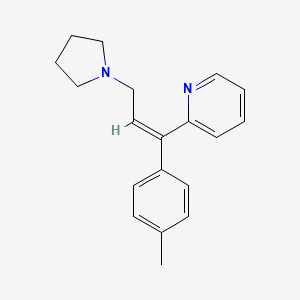

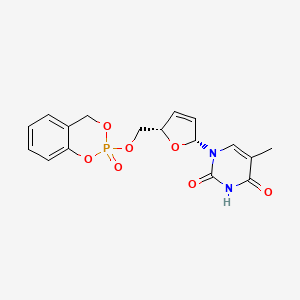
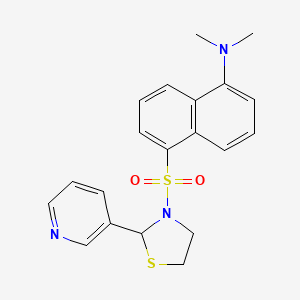
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)
